2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide
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Overview
Description
2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core, a piperidine ring, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and the introduction of the piperidine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the compound. For example, the use of chlorinating agents and specific solvents can be crucial in achieving the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-benzamide: This compound has a similar structure but with additional chlorine atoms on the benzamide core.
3-Chloro-N-(2,2,2-trichloro-1-(1-piperidinyl)ethyl)benzamide: This compound has a similar structure but with a different substitution pattern on the benzamide core.
Uniqueness
2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C14H16Cl4N2O |
---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
2-chloro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H16Cl4N2O/c15-11-7-3-2-6-10(11)12(21)19-13(14(16,17)18)20-8-4-1-5-9-20/h2-3,6-7,13H,1,4-5,8-9H2,(H,19,21) |
InChI Key |
IYHDCRXPNYGKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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